molecular formula C22H24N2O4S2 B8359414 N,N'-Di(p-toluenesulfonyl)-1,2-diamino-1-phenylethane

N,N'-Di(p-toluenesulfonyl)-1,2-diamino-1-phenylethane

Cat. No. B8359414
M. Wt: 444.6 g/mol
InChI Key: HOIVORUOLGPEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Di(p-toluenesulfonyl)-1,2-diamino-1-phenylethane is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-2-phenylethyl]benzenesulfonamide

InChI

InChI=1S/C22H24N2O4S2/c1-17-8-12-20(13-9-17)29(25,26)23-16-22(19-6-4-3-5-7-19)24-30(27,28)21-14-10-18(2)11-15-21/h3-15,22-24H,16H2,1-2H3

InChI Key

HOIVORUOLGPEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,2-Diamino-1-phenylethane prepared as in Example 31B (5.0 g, 37.5 mmol) was dissolved in water (110 ml), and sodium hydroxide (3.0 g, 75 mmol) was added in small portions. After stirring for 10 min, p-toluenesulfonyl chloride (14.31 g, 75.1 mmol) was added and stirring was continued for 1 h. Ether (225 ml) was added and the reaction mixture was stirred overnight at room temperature. A white solid precipitated out during this time. The solid was filtered, washed with ether, and dried (13 g). Recrystallization from dichloromethane-hexane gave 12.17 g (73% yield) of a white solid: mp 148°-9° C.; 1H NMR (CDCl3) δ 2.39 (s, 3 H), 2.43 (s, 3 H), 3.19 (m, 2 H), 4.31 (dd, J=12.2, 6.8 Hz, 1 H), 4.77 (t, J=6.6, 1 H), 5.32 (d, J=6.7, 1 H), 6.98 (m, 2 H), 7.19 (m, 5 H), 7.27 (d, J=5.9, 2 H), 7.59 (d, J=8.3 Hz, 2 H), 7.68 (d, J=8.3 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 31B
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
14.31 g
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
reactant
Reaction Step Five
Name
Quantity
110 mL
Type
solvent
Reaction Step Six
Yield
73%

Synthesis routes and methods II

Procedure details

1,2-Diamino-1-phenylethane prepared as in Example 3lB (5.0 g, 37.5 mmol) was dissolved in water (110 ml), and sodium hydroxide (3.0 g, 75 mmol) was added in small portions. After stirring for 10 min, p-toluenesulfonyl chloride (14.31 g, 75.1 mmol) was added and stirring was continued for 1 h. Ether (225 ml) was added and the reaction mixture was stirred overnight at room temperature. A white solid precipitated out during this time. The solid was filtered, washed with ether, and dried (13 g). Recrystallization from dichloromethane-hexane gave 12.17 g (73% yield) of a white solid: mp 148°-9° C.; 1H NMR (CDCl3) δ 2.39 (s, 3 H), 2.43 (s, 3 H), 3.19 (m, 2 H), 4.31 (dd, J=12.2, 6.8 Hz, 1 H), 4.77 (t, J=6.6, 1 H), 5.32 (d, J=6.7, 1 H), 6.98 (m, 2 H), 7.19 (m, 5 H), 7.27 (d, J=5.9, 2 H), 7.59 (d, J=8.3 Hz, 2 H), 7.68 (d, J=8.3 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
14.31 g
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
reactant
Reaction Step Four
Name
Quantity
110 mL
Type
solvent
Reaction Step Five
Yield
73%

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